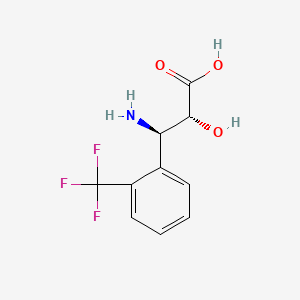

(2R,3R)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Overview

Description

“(2R,3R)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the formula C10H9F3O2 . It has a molecular weight of 218.17 .

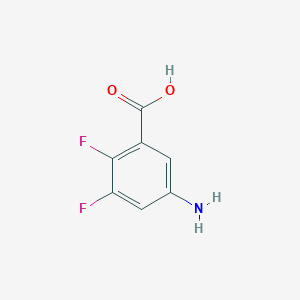

Molecular Structure Analysis

The compound has 15 heavy atoms, 6 of which are aromatic . It has 4 rotatable bonds, 5 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound’s structure can be visualized using programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical and Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a LogP value of 1.7 (iLOGP), indicating its lipophilicity . It has a water solubility of 0.317 mg/ml .Scientific Research Applications

Materials Science and Polymer Chemistry

In materials science, derivatives of phenolic compounds like phloretic acid (a compound related to the one of interest) have been explored for their use in the synthesis of polybenzoxazine, a class of thermosetting polymers. These materials exhibit desirable thermal and thermo-mechanical properties suitable for a wide range of applications, including coatings, adhesives, and composites. The research demonstrates the potential of using renewable phenolic acids as alternatives to conventional phenol sources, suggesting that similar compounds could also be modified for use in polymer chemistry and materials science applications (Acerina Trejo-Machin et al., 2017).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the incorporation of fluorinated phenyl groups into amino acids and peptides has been explored for enhancing the properties of pharmaceuticals. Fluorination can influence the biological activity, stability, and membrane permeability of compounds. For instance, perfluoro-tert-butyl 4-hydroxyproline, a fluorinated proline derivative, shows distinct conformational preferences and has applications in 19F NMR for probing peptide structures. This underscores the value of fluorinated amino acids in designing sensitive probes and drugs, suggesting a pathway for the application of (2R,3R)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid in drug development and diagnostic tools (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Biochemical Studies and Enzymatic Reactions

The synthesis and modification of amino acids and their derivatives are crucial in biochemical studies, particularly in understanding enzyme mechanisms and designing enzyme inhibitors or mimetics. Compounds similar to this compound have been used in the synthesis of homoserine samples and in the study of enzymatic reactions. These studies are foundational in designing compounds that can modulate biochemical pathways, offering insights into the potential biochemical applications of the compound (D. Coggiola et al., 1976).

Safety and Hazards

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGYZBFRVLGTOV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H]([C@H](C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654590 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217690-64-6 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

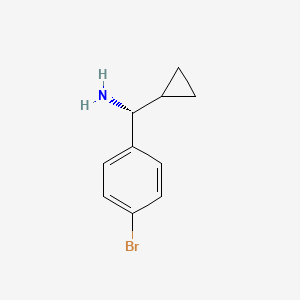

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1498774.png)